molecular formula C15H13F3N2O2 B13428377 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 24304-49-2

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B13428377
CAS No.: 24304-49-2
M. Wt: 310.27 g/mol
InChI Key: LYGZYNHMZOPJKV-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the acylation of 3-amino-4-methoxybenzoic acid with 3-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides .

Scientific Research Applications

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

24304-49-2

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H13F3N2O2/c1-22-13-6-5-9(7-12(13)19)14(21)20-11-4-2-3-10(8-11)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)

InChI Key

LYGZYNHMZOPJKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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